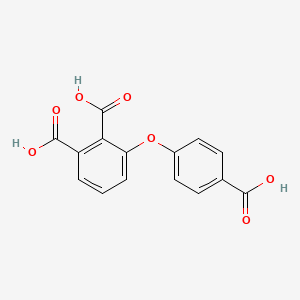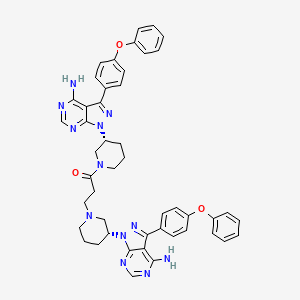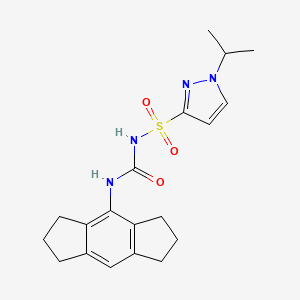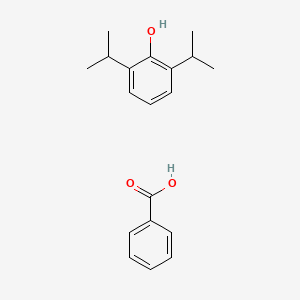
2-Methylnaphthalene-1,3-diol
Overview
Description
2-Methylnaphthalene-1,3-diol is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Synthesis Analysis
The synthesis of 2,6-triad dimethylnaphthalene isomers (1,5-DMN, 1,6-DMN and 2,6-DMN) has been investigated by the methylation of 2-methylnaphthalene (2-MN) over mesoporous Cu/MCM-41 and Zr/MCM-41 zeolite catalysts . The methylation reactions of 2-MN were investigated in a fixed-bed reactor at 400 °C and weight hourly space velocity of 1–3 h −1 .Molecular Structure Analysis
The molecular structure of 2-Methylnaphthalene is available on various chemical databases such as ChemSpider .Chemical Reactions Analysis
The acylation reaction of 2-methylnaphthalene with propionic anhydride was used as a probe to evaluate the modified β Zeolite molecular sieve catalytic activity .Physical And Chemical Properties Analysis
2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH). It has a molecular formula of C11H10 and a molar mass of 142.201 g·mol −1 .Scientific Research Applications
1. Catalysis and Chemical Engineering
2-Methylnaphthalene (2-MN) has been studied for its application in catalysis and chemical engineering. Zhao et al. (2008) investigated the shape-selective methylation of 2-MN using hydrothermally treated HZSM-5 zeolite catalysts. Their research showed that hydrothermal treatment improved the selectivity and stability in producing 2,6-dimethylnaphthalene (2,6-DMN) (Zhao et al., 2008).
2. Corrosion Inhibition
Leçe et al. (2008) studied compounds including 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol (a derivative of 2-MN) as corrosion inhibitors of mild steel. Their findings demonstrated the potential of these compounds in inhibiting corrosion, highlighting the role of molecular size and the introduction of heteroatoms (Leçe et al., 2008).
3. Biodegradation Studies
Research by Mahajan et al. (1994) on Pseudomonas putida CSV86 revealed insights into thebiodegradation of 1- and 2-methylnaphthalene. The study suggested multiple pathways in the degradation process, including the oxidation of the aromatic ring and hydroxylation of the methyl side chain, leading to the formation of various metabolites (Mahajan et al., 1994).
4. Environmental Chemistry
The work of Macintyre and Stauffer (1988) in environmental chemistry involved measuring the sorption coefficients of 1-methylnaphthalene on aquifer materials. Their study provided valuable data on the interaction of such compounds with environmental substrates, which is crucial for understanding pollution and remediation processes (Macintyre & Stauffer, 1988).
Mechanism of Action
Safety and Hazards
Exposure to 2-Methylnaphthalene happens mostly from breathing air contaminated from the burning of wood, tobacco, or fossil fuels, industrial discharges, or moth repellents . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
2-methylnaphthalene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-10(12)6-8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIISRXJDDGJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylnaphthalene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)




![2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3324888.png)





![Tert-butyl [trans-5-hydroxy-3-piperidinyl]carbamate](/img/structure/B3324932.png)